molecular formula C12H7ClFI B13719909 2-Chloro-4-fluoro-2'-iodo-1,1'-biphenyl

2-Chloro-4-fluoro-2'-iodo-1,1'-biphenyl

Katalognummer: B13719909
Molekulargewicht: 332.54 g/mol
InChI-Schlüssel: YMTWGDZVIQDUDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the biphenyl structure. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the halogenation of biphenyl derivatives. For example, starting with 2-chloro-4-fluorobiphenyl, iodination can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while cross-coupling reactions can produce complex polyaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of halogen atoms influences its reactivity and selectivity in these reactions. For example, in cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-2’-iodo-1,1’-biphenyl is unique due to its biphenyl structure and the specific arrangement of halogen atoms. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C12H7ClFI

Molekulargewicht

332.54 g/mol

IUPAC-Name

2-chloro-4-fluoro-1-(2-iodophenyl)benzene

InChI

InChI=1S/C12H7ClFI/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h1-7H

InChI-Schlüssel

YMTWGDZVIQDUDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.